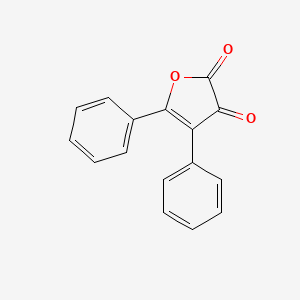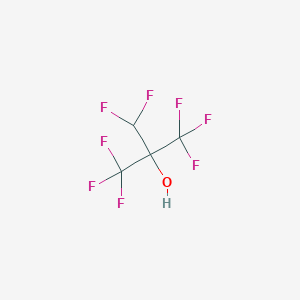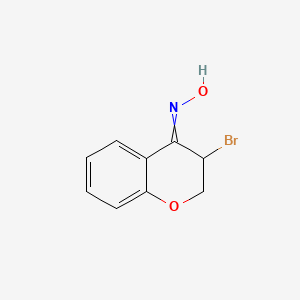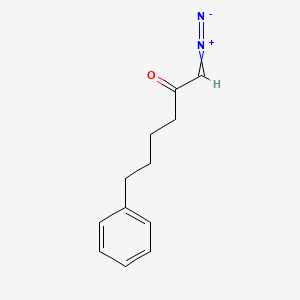
1-Diazonio-6-phenylhex-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-6-phenylhex-1-en-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phenyl group attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-6-phenylhex-1-en-2-olate typically involves the reaction of a phenyl-substituted hexene with a diazonium salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazonio-6-phenylhex-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1-Diazonio-6-phenylhex-1-en-2-olate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Diazonio-6-phenylhex-1-en-2-olate exerts its effects involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical species. This reactivity is harnessed in various synthetic and industrial applications.
Comparaison Avec Des Composés Similaires
1-Diazonio-6-phenylhex-1-en-2-olate: Unique due to its specific structure and reactivity.
6-Phenyl-3-hexen-2-one: Another compound with a phenyl group attached to a hexene backbone, but with different functional groups and reactivity.
(1E)-2-Diazonio-6-oxo-1,6-diphenyl-1-hexen-1-olate: Similar in structure but with additional functional groups that alter its chemical properties.
Uniqueness: this compound is unique due to its combination of a diazonium group and a phenyl-substituted hexene backbone. This structure imparts specific reactivity and properties that are valuable in various applications.
Propriétés
Numéro CAS |
129866-61-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-diazo-6-phenylhexan-2-one |
InChI |
InChI=1S/C12H14N2O/c13-14-10-12(15)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
RQNMAKQZAZGAAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


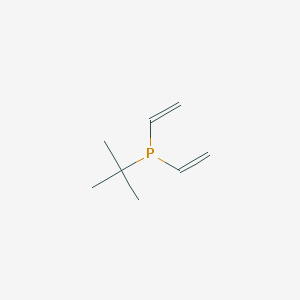
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
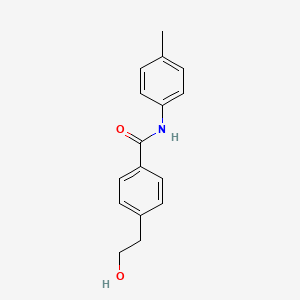
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
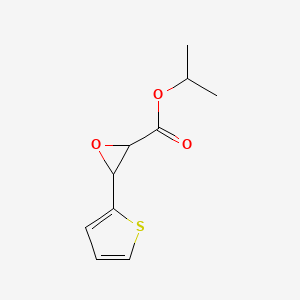
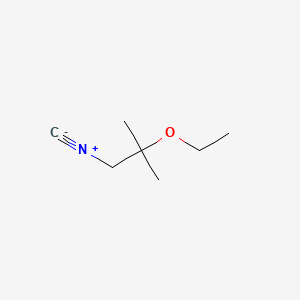
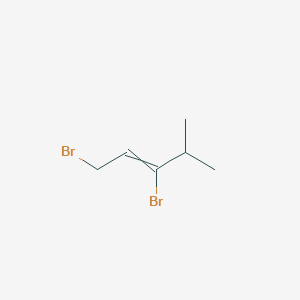
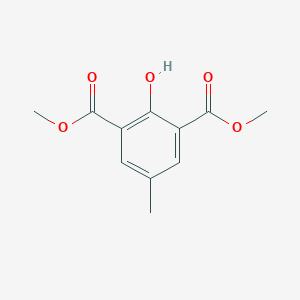
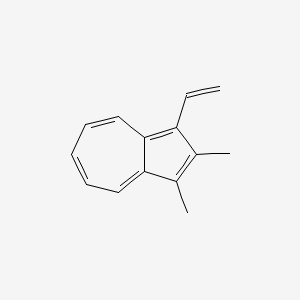

![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
